N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
CAS No.:
Cat. No.: VC16376100
Molecular Formula: C23H24N6O4S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N6O4S |
|---|---|
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | N-[4-[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C23H24N6O4S/c1-15(30)26-16-3-6-18(7-4-16)34(31,32)29-11-9-28(10-12-29)23-22-21(24-14-25-23)19-13-17(33-2)5-8-20(19)27-22/h3-8,13-14,27H,9-12H2,1-2H3,(H,26,30) |
| Standard InChI Key | KCJIYBGAJLOHJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC5=C4C=C(C=C5)OC |
Introduction
N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its structure features a piperazine moiety linked to a pyrimidine ring, which is known for diverse biological properties. This compound has garnered attention due to its potential biological activity, particularly as a pharmacological agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Key methods include the use of solvents like dimethylformamide or dichloromethane to facilitate solubility and reactivity. The process requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions.
Mechanism of Action and Biological Activities
The mechanism of action for N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide likely involves interaction with neurotransmitter systems in the brain, particularly serotonin receptors (e.g., 5HT2C). This interaction may modulate neurotransmission and contribute to its pharmacological effects, such as potential antipsychotic and anti-inflammatory activities.
| Biological Activity | Description |
|---|---|
| Antipsychotic Effects | Interaction with serotonin receptors |
| Anti-inflammatory Effects | Potential activity as anti-inflammatory agents |
Research Findings and Future Directions
Studies suggest that derivatives of this compound exhibit binding affinity towards serotonin receptors, influencing mood regulation and exhibiting potential antipsychotic effects. Further research is needed to elucidate the precise pathways involved and to explore its therapeutic potential fully.
Analytical Techniques for Structural Confirmation
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structural integrity and purity of synthesized compounds. These techniques are crucial for ensuring that the compound meets the required standards for further biological and pharmacological studies.
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